molecular formula C13H17N3 B13342269 (1-Cyclopropyl-2-ethyl-1H-benzo[d]imidazol-5-yl)methanamine

(1-Cyclopropyl-2-ethyl-1H-benzo[d]imidazol-5-yl)methanamine

Cat. No.: B13342269
M. Wt: 215.29 g/mol
InChI Key: QKSXBVAUFLEQSR-UHFFFAOYSA-N
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Description

(1-Cyclopropyl-2-ethyl-1H-benzo[d]imidazol-5-yl)methanamine is a compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has shown potential in several scientific research areas due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopropyl-2-ethyl-1H-benzo[d]imidazol-5-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-ethylbenzimidazole with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropyl-2-ethyl-1H-benzo[d]imidazol-5-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

(1-Cyclopropyl-2-ethyl-1H-benzo[d]imidazol-5-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Cyclopropyl-2-ethyl-1H-benzo[d]imidazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or anticancer properties. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    2-Ethylbenzimidazole: A precursor in the synthesis of (1-Cyclopropyl-2-ethyl-1H-benzo[d]imidazol-5-yl)methanamine.

    Cyclopropylamine: Another precursor used in the synthesis

Uniqueness

This compound is unique due to its cyclopropyl and ethyl substitutions, which confer specific chemical and biological properties. These substitutions can enhance the compound’s stability, reactivity, and biological activity compared to other benzimidazole derivatives .

Biological Activity

(1-Cyclopropyl-2-ethyl-1H-benzo[d]imidazol-5-yl)methanamine is a novel compound belonging to the benzimidazole class, which is recognized for its diverse pharmacological properties. This compound features a unique structure that may contribute to its biological activities, including potential anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the existing literature on its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

C12H15N3\text{C}_{12}\text{H}_{15}\text{N}_{3}

This structure includes a benzimidazole core with cyclopropyl and ethyl substituents, which are thought to influence its biological profile significantly.

Anticancer Activity

Research indicates that benzimidazole derivatives often exhibit anticancer properties. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The specific biological activity of this compound has not been extensively studied in isolation; however, preliminary findings suggest it may also possess anticancer potential.

Case Study:
A study evaluated several benzimidazole derivatives for their antiproliferative effects on cancer cell lines such as A431 (epidermoid carcinoma) and SW480 (colorectal adenocarcinoma). Although direct data for this compound are lacking, related compounds demonstrated IC50 values ranging from 3.32 to 180.8 µM across different cell lines, indicating a promising avenue for further research into this specific compound's anticancer properties .

Antimicrobial Activity

Benzimidazole derivatives are also known for their antimicrobial activities. The compound's structural features may enhance its ability to interact with microbial targets.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (mg/mL)Target Organisms
1H-benzimidazole0.025S. aureus, E. coli
2-(4-Methylpiperazin-1-yl)-benzimidazole0.0195Bacillus mycoides
5-(4-Chlorophenyl)-benzimidazole0.039C. albicans

These results indicate that modifications in the benzimidazole framework can lead to varying degrees of antimicrobial effectiveness, suggesting that this compound might also exhibit similar properties .

Structure-Activity Relationships (SAR)

The SAR of benzimidazole derivatives reveals that substituents on the core structure significantly affect biological activity. The presence of cyclopropyl and ethyl groups in this compound may enhance its binding affinity to biological targets compared to other derivatives lacking these groups.

Key Observations:

  • Cyclopropyl Group: This unique feature may confer specific steric and electronic properties that enhance interaction with target enzymes or receptors.
  • Ethyl Substituent: The ethyl group could influence solubility and bioavailability, impacting overall efficacy in biological systems.

Synthesis Methods

Synthesis of this compound can be achieved through various synthetic routes involving cyclization reactions of appropriate precursors. Common methods include:

  • Cyclization of Amino Acids: Utilizing amino acid derivatives as starting materials.
  • Electrophilic Aromatic Substitution: Targeting functionalization on the benzimidazole ring system.

These methods allow for the production of analogs that can be tested for enhanced biological activity .

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

(1-cyclopropyl-2-ethylbenzimidazol-5-yl)methanamine

InChI

InChI=1S/C13H17N3/c1-2-13-15-11-7-9(8-14)3-6-12(11)16(13)10-4-5-10/h3,6-7,10H,2,4-5,8,14H2,1H3

InChI Key

QKSXBVAUFLEQSR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(N1C3CC3)C=CC(=C2)CN

Origin of Product

United States

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